
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 5-bromo-2-methoxybenzyl group attached to the azetidine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride
Substitution: Sodium azide or thiourea in polar aprotic solvents
Major Products
Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine
Reduction: 3-((2-Methoxybenzyl)oxy)azetidine
Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine
Scientific Research Applications
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
- 3-((5-Chloro-2-methoxybenzyl)oxy)azetidine
- 3-((5-Methoxybenzyl)oxy)azetidine
Uniqueness
3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromine atom at the 5-position of the benzyl group, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds, such as those with chlorine or hydrogen atoms at the same position, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
NDPAJGMXSCOKAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


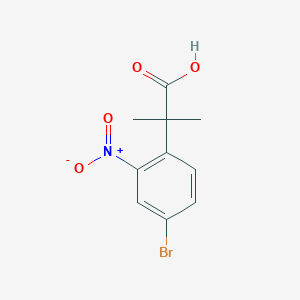
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
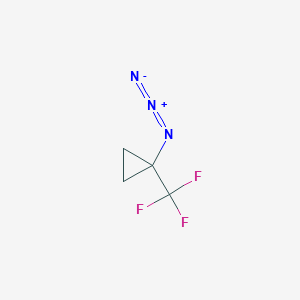
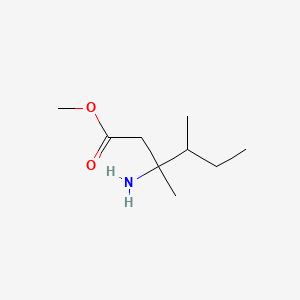
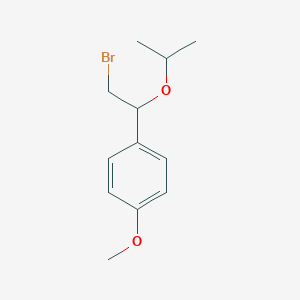

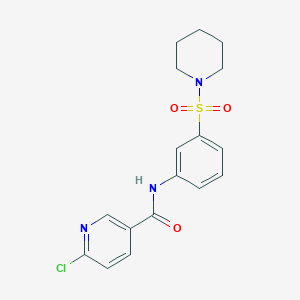
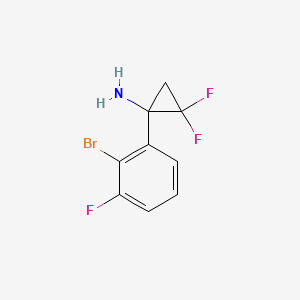

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)



![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
